molecular formula C13H8F2INO B4391145 N-(3,5-difluorophenyl)-2-iodobenzamide

N-(3,5-difluorophenyl)-2-iodobenzamide

Cat. No. B4391145
M. Wt: 359.11 g/mol
InChI Key: UGEFEHKZHVDQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-iodobenzamide, also known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a tool for studying protein trafficking. The compound is a small molecule that can selectively inhibit the function of a protein known as GBF1, which is involved in the regulation of protein trafficking within cells.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-iodobenzamide involves its selective inhibition of GBF1, which is a guanine nucleotide exchange factor (GEF) that regulates the activity of ARF GTPases. ARF GTPases are involved in the regulation of membrane trafficking within cells, and their activity is dependent on the exchange of GDP for GTP. GBF1 promotes the exchange of GDP for GTP on ARF GTPases, which leads to their activation. N-(3,5-difluorophenyl)-2-iodobenzamide inhibits this activity by binding to a specific site on GBF1, which prevents its interaction with ARF GTPases.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-iodobenzamide has been shown to have specific effects on protein trafficking within cells. The compound selectively inhibits the activity of GBF1, which leads to the accumulation of certain proteins in the ER and Golgi apparatus. This accumulation can be visualized using fluorescence microscopy and can provide insights into the mechanisms of protein trafficking within cells. N-(3,5-difluorophenyl)-2-iodobenzamide has also been shown to have minimal effects on cell viability and proliferation, which makes it a useful tool for studying protein trafficking without affecting other cellular processes.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-2-iodobenzamide has several advantages for use in lab experiments. The compound is small and can easily penetrate cell membranes, which allows it to access intracellular targets. N-(3,5-difluorophenyl)-2-iodobenzamide is also highly specific for GBF1, which reduces the potential for off-target effects. However, there are also limitations to the use of N-(3,5-difluorophenyl)-2-iodobenzamide in lab experiments. The compound has a short half-life, which requires frequent dosing in cell culture experiments. N-(3,5-difluorophenyl)-2-iodobenzamide also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research involving N-(3,5-difluorophenyl)-2-iodobenzamide. One area of interest is the development of more potent and selective inhibitors of GBF1. These inhibitors could be used to further dissect the mechanisms of protein trafficking within cells and could potentially lead to the development of new therapeutic targets for diseases involving protein trafficking defects. Another area of interest is the use of N-(3,5-difluorophenyl)-2-iodobenzamide in vivo to study protein trafficking in animal models. This could provide insights into the role of protein trafficking in disease pathology and could lead to the development of new therapies for diseases involving protein trafficking defects.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-iodobenzamide has been used extensively in scientific research to study the function of GBF1 and its role in protein trafficking. The compound has been shown to selectively inhibit the activity of GBF1, which leads to the accumulation of certain proteins in the endoplasmic reticulum (ER) and Golgi apparatus. This accumulation can be visualized using fluorescence microscopy and can provide insights into the mechanisms of protein trafficking within cells.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEFEHKZHVDQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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